1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)8(13)6-12-5-3-4-7(9(12)14)10(15)16/h3-5H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECXQSWIARDNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC=C(C1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141215 | |
| Record name | 1-[2-(Dimethylamino)-2-oxoethyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954225-73-1 | |
| Record name | 1-[2-(Dimethylamino)-2-oxoethyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Dimethylamino)-2-oxoethyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of dimethylcarbamoyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process. The use of catalysts, such as palladium, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Dihydropyridine-3-carboxylic acid derivatives vary primarily in their N1-substituents, which influence physicochemical properties and biological interactions. Below is a comparative analysis:
Substituent Effects on Physicochemical Properties
- Lipophilicity : Benzyl and fluorophenyl derivatives (e.g., 1-(4-fluorophenyl)-analog) exhibit higher lipophilicity, favoring membrane permeability, while the dimethylcarbamoylmethyl group in the target compound introduces moderate polarity due to the carbamate moiety .
- Solubility : Imidazole-containing derivatives (e.g., 1-[3-(1H-imidazol-1-yl)propyl]-analog) demonstrate improved aqueous solubility compared to aryl-substituted analogs .
- Thermal Stability : The benzyl analog’s melting point (128–130°C) suggests crystalline stability, whereas the target compound’s data are unreported .
Biological Activity
1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid, with the CAS number 954225-73-1, is a compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.22 g/mol |
| IUPAC Name | 1-[2-(dimethylamino)-2-oxoethyl]-2-oxopyridine-3-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its cytotoxic effects and potential as an antineoplastic agent.
Cytotoxic Activity
Research indicates that derivatives of dihydropyridine carboxylic acids, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A notable study utilized the sulforhodamine B (SRB) assay to evaluate the compound's effects on different tumor cells:
- Cell Lines Tested : U251 (human glioblastoma), PC-3 (prostate adenocarcinoma), K-562 (chronic myelogenous leukemia), HCT-15 (colorectal adenocarcinoma), MCF-7 (mammary adenocarcinoma), SKLU-1 (lung adenocarcinoma).
- Findings : Certain derivatives showed over 50% inhibition in the HCT-15 cell line, indicating potential for further development as an anticancer agent .
The mechanism by which this compound exerts its cytotoxic effects may involve interactions with proteins associated with apoptosis pathways. Docking studies have suggested that it binds effectively to PARP-1 protein, which is crucial in DNA repair mechanisms. The binding affinities were recorded with ΔG values indicating strong interactions, suggesting potential therapeutic applications in cancer treatment .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that modifications in the structure of dihydropyridine derivatives could enhance their cytotoxic effects against cancer cells. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly influence biological activity .
- In Silico Studies : Computational modeling has been used to predict the reactivity and stability of the compound. The molecular electrostatic potential analysis revealed regions of high nucleophilicity and electrophilicity, which could be responsible for its anticancer properties .
- Pharmacokinetic Properties : Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties, including high solubility and potential oral bioavailability, making it a candidate for development into a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and what challenges arise during purification?
Methodological Answer: A common approach involves condensing pyridine derivatives with dimethylcarbamoyl-methyl groups under acidic conditions. For example, analogous dihydropyridine-carboxylic acids are synthesized via heating in 50% H₂SO₄ at 120°C for 8 hours, followed by precipitation and vacuum filtration . Key challenges include controlling hydrolysis side reactions and isolating the product from unreacted starting materials. Purification often requires recrystallization with mixed solvents (e.g., ethanol/water) to enhance yield and purity. NMR (e.g., δ 13.33 ppm for COOH in DMSO) confirms structural integrity .
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer: Combined spectroscopic techniques are essential:
- 1H-NMR : Signals at δ 8.30 ppm (H6 pyridine) and δ 6.57 ppm (H5 pyridine) confirm the dihydropyridine core .
- 13C-NMR : Peaks at δ 164–163 ppm indicate carbonyl groups (carboxylic acid and carbamoyl) .
- X-ray crystallography (for analogs): Resolves substituent positioning, e.g., dimethylcarbamoyl-methyl orientation relative to the pyridine ring .
Q. What stability considerations are critical for storing this compound?
Methodological Answer: The compound is sensitive to hydrolysis due to its carbamoyl and carboxylic acid groups. Storage at –20°C under inert gas (argon) in amber vials minimizes degradation. Stability testing via HPLC or TLC (monitoring spot degradation) is recommended every 6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the dimethylcarbamoyl-methyl substitution?
Methodological Answer:
- Temperature control : Lowering reaction temperature to 80–90°C reduces side reactions (e.g., over-hydrolysis) while maintaining reactivity .
- Catalytic agents : Adding DMAP (4-dimethylaminopyridine) accelerates carbamoylation by acting as a nucleophilic catalyst.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving substitution efficiency .
Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Electron-withdrawing groups (e.g., cyano at C3): Increase electrophilicity of the pyridine ring, enhancing nucleophilic attack in cross-coupling reactions .
- Steric effects : Bulky dimethylcarbamoyl groups may hinder binding to enzymatic targets, requiring molecular docking studies to assess steric clashes .
- pH-dependent reactivity : The carboxylic acid group (pKa ~2.5) protonates under acidic conditions, altering solubility and interaction with biological targets .
Q. What strategies resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control buffers (pH 7.4 PBS) to minimize variability .
- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed carbamoyl groups) that may contribute to divergent bioactivity .
- Computational modeling : QSAR (Quantitative Structure-Activity Relationship) models differentiate active conformers from inactive byproducts .
Data-Driven Analysis
Q. What analytical methods are used to quantify this compound in complex matrices (e.g., plasma)?
Methodological Answer:
- HPLC-MS/MS : A C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) achieves baseline separation. Quantify via MRM (Multiple Reaction Monitoring) at m/z 265 → 153 .
- Validation parameters : Include linearity (R² >0.99), LOD (0.1 ng/mL), and recovery rates (>85%) per ICH guidelines .
Q. How does the compound’s solubility profile impact formulation for in vitro studies?
Methodological Answer:
- pH adjustment : Solubility increases at pH >7 (deprotonated carboxylic acid). Use 10 mM NaOH for stock solutions .
- Co-solvents : 10% DMSO or PEG-400 enhances solubility without cytotoxicity in cell cultures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
